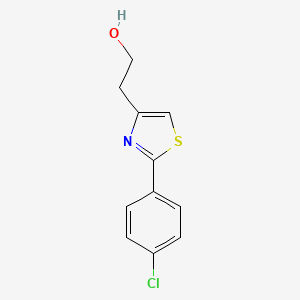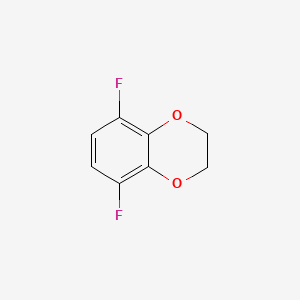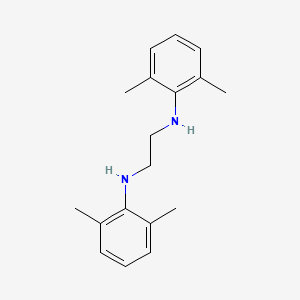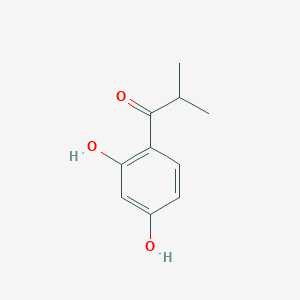
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol
Descripción general
Descripción
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol typically involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea under basic conditions to form the thiazole ring. This is followed by the reduction of the resulting intermediate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: It exhibits significant biological activities, making it a candidate for developing new antibacterial and antifungal agents.
Medicine: Its anti-inflammatory and antitumor properties are being explored for potential therapeutic applications.
Industry: It is used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated by the sulfur and nitrogen atoms in the thiazole ring, which can form hydrogen bonds and other interactions with the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol include other thiazole derivatives such as 2-(4-chlorophenyl)-4-methylthiazole and 2-(4-chlorophenyl)-4-ethylthiazole. These compounds share the thiazole ring structure but differ in the substituents attached to the ring. The unique combination of the thiazole ring and the 4-chlorophenyl group in this compound contributes to its distinct biological activities and chemical properties .
Propiedades
Número CAS |
27473-03-6 |
|---|---|
Fórmula molecular |
C11H10ClNOS |
Peso molecular |
239.72 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanol |
InChI |
InChI=1S/C11H10ClNOS/c12-9-3-1-8(2-4-9)11-13-10(5-6-14)7-15-11/h1-4,7,14H,5-6H2 |
Clave InChI |
GHXMYVMHRINCLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=CS2)CCO)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B8810231.png)
![Benzo[d]thiazol-5-ylboronic acid](/img/structure/B8810235.png)


![6-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8810257.png)
![8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid](/img/structure/B8810261.png)

![5,7-Dihydro-5,5,7,7-tetramethyl-3-(3-nitrophenyl)furo[3,4-e]-1,2,4-triazine](/img/structure/B8810270.png)



